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Compound of Interest

Compound Name: Aranthol

Cat. No.: B3061088 Get Quote

Disclaimer: The following technical guide outlines a proposed synthesis and purification

strategy for Aranthol (2-methyl-6-(methylamino)heptan-2-ol). As of the latest literature review,

specific, peer-reviewed experimental protocols for the synthesis and purification of Aranthol
are not publicly available. This guide is therefore based on established and reliable principles of

organic chemistry, providing a scientifically sound, albeit hypothetical, pathway for its

preparation. The protocols and data presented are illustrative and would require optimization in

a laboratory setting.

Introduction
Aranthol, also known as Methamoctol, is chemically identified as 2-methyl-6-

(methylamino)heptan-2-ol.[1] Its structure, featuring a tertiary alcohol and a secondary amine,

suggests that its synthesis can be approached through well-established organic reactions. This

guide details a plausible two-step synthetic route and a comprehensive purification protocol

designed for researchers in drug development and organic synthesis.
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Identifier Value

IUPAC Name 2-methyl-6-(methylamino)heptan-2-ol

Synonyms Aranthol, Methamoctol

CAS Number 4436-89-9

Molecular Formula C₉H₂₁NO

Molecular Weight 159.27 g/mol

Proposed Synthesis of Aranthol
A logical retrosynthetic analysis of Aranthol suggests a disconnection at the C-N bond,

pointing to a reductive amination pathway. The tertiary alcohol can be installed via a Grignard

reaction. A plausible forward synthesis is therefore proposed in two key steps:

Step 1: Grignard Reaction to form the keto-alcohol intermediate, 6-hydroxy-6-methylheptan-

2-one.

Step 2: Reductive Amination of the keto-alcohol with methylamine to yield Aranthol.

Caption: Proposed two-step synthesis pathway for Aranthol.

Step 1: Synthesis of 6-hydroxy-6-methylheptan-2-one

Reaction Setup: A 500 mL three-necked round-bottom flask, equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged

with a solution of 5-oxohexan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 200 mL).

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of

methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise via the

dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to

room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the

starting material is consumed.
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Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous

ammonium chloride solution (100 mL) at 0 °C.

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined

organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure to yield the crude keto-alcohol.

Step 2: Synthesis of Aranthol (Reductive Amination)

Reaction Setup: The crude 6-hydroxy-6-methylheptan-2-one (1.0 eq) is dissolved in 1,2-

dichloroethane (DCE, 250 mL) in a 500 mL round-bottom flask.

Amine Addition: An aqueous solution of methylamine (1.5 eq, 40 wt. %) is added, followed by

acetic acid (1.1 eq).

Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over

20 minutes. The reaction is stirred at room temperature.

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

Work-up: Upon completion, the reaction is quenched with saturated aqueous sodium

bicarbonate solution (150 mL). The mixture is stirred for 30 minutes, and the layers are

separated. The aqueous layer is extracted with dichloromethane (3 x 75 mL). The combined

organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo

to give crude Aranthol.

Step Product
Theoretical
Yield (g)

Actual Yield
(g)

Yield (%)
Purity (by
HPLC, %)

1

6-hydroxy-6-

methylheptan

-2-one

144.21 115.4 80 ~90

2
Aranthol

(Crude)
159.27 122.6 77 ~85
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Purification of Aranthol
The purification of Aranthol, a basic amino alcohol, requires a multi-step approach to remove

unreacted starting materials, reagents, and byproducts. The proposed workflow involves an

acid-base extraction followed by column chromatography.

Caption: Proposed purification workflow for Aranthol.

1. Acid-Base Extraction:

Dissolve the crude Aranthol in dichloromethane (200 mL).

Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 100

mL). The protonated Aranthol will move to the aqueous layer, leaving neutral organic

impurities in the dichloromethane layer.

Combine the aqueous layers and cool to 0 °C.

Basify the aqueous solution by the slow addition of 2 M sodium hydroxide until the pH is >10.

Extract the deprotonated Aranthol back into dichloromethane (3 x 100 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

2. Column Chromatography:

Due to the basic nature of the amine, standard silica gel can lead to poor separation. It is

advisable to use deactivated silica or an alternative stationary phase.

Stationary Phase: Silica gel treated with triethylamine (e.g., slurry the silica gel in the eluent

containing 1% triethylamine).

Eluent System: A gradient of methanol in dichloromethane (e.g., starting from 1% methanol

and gradually increasing to 10%).

Procedure:
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Dry-load the extracted Aranthol onto a small amount of silica gel.

Load the sample onto the prepared column.

Elute with the solvent gradient.

Collect fractions and monitor by TLC.

Combine the pure fractions and remove the solvent under reduced pressure to yield

purified Aranthol.

Purification Step
Input Purity (HPLC,
%)

Output Purity
(HPLC, %)

Recovery (%)

Acid-Base Extraction ~85 ~95 ~90

Column

Chromatography
~95 >99 ~85

Overall ~85 >99 ~76.5

This comprehensive guide provides a robust, albeit theoretical, framework for the synthesis and

purification of Aranthol. Researchers and drug development professionals can adapt these

methodologies to their specific laboratory contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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